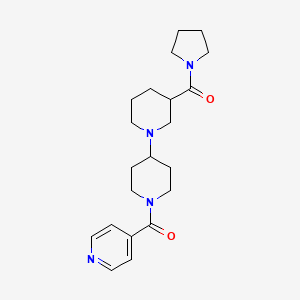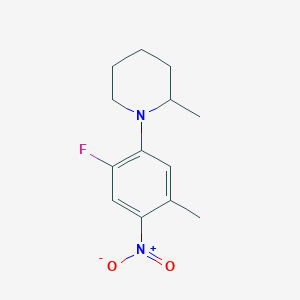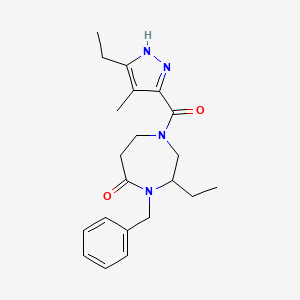![molecular formula C17H20N2O4S B5420592 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide](/img/structure/B5420592.png)
5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxyphenyl group, a methylsulfamoyl group, and a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylbenzoic acid to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride.
Sulfonation: Introduction of the methylsulfamoyl group through sulfonation using methylsulfonyl chloride.
Coupling: Coupling of the sulfonated intermediate with 4-methoxybenzyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of 5-[(4-Hydroxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide.
Reduction: Formation of 5-[(4-Methoxyphenyl)methyl-methylamino]-2-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation.
相似化合物的比较
Similar Compounds
- **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide
- **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzoic acid
- **5-[(4-Methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzylamine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
属性
IUPAC Name |
5-[(4-methoxyphenyl)methyl-methylsulfamoyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-9-15(10-16(12)17(18)20)24(21,22)19(2)11-13-5-7-14(23-3)8-6-13/h4-10H,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFGJWSRXWODDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5420531.png)
![2-methoxy-N-methyl-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5420538.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5420539.png)
![3-[(2-methylpropyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5420540.png)
![N-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5420548.png)
![4'-fluoro-3'-(hydroxymethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5420550.png)


![N-(2,4-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5420565.png)
![6-methyl-1-[(5-methylfuran-2-yl)methylidene]-5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B5420571.png)
![2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide](/img/structure/B5420579.png)
![1-[1-({6-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5420584.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride](/img/structure/B5420591.png)
